Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 2-chloropyridine-3-carbonylamide moiety at position 2. Its structure combines a bicyclic thiophene system with a chlorinated pyridine ring, rendering it a versatile scaffold for pharmaceutical and materials science applications. The compound’s crystallographic and spectroscopic properties have been characterized using advanced tools such as SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-17(22)13-10-6-3-4-8-12(10)24-16(13)20-15(21)11-7-5-9-19-14(11)18/h5,7,9H,2-4,6,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFOHWPOCJRRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the chloropyridine moiety through a coupling reaction. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The benzothiophene core may interact with cellular membranes or proteins, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituents on the benzothiophene and acyl groups, which significantly influence their electronic, steric, and hydrogen-bonding properties. Key examples include:
Electronic Effects : The 2-chloropyridin-3-yl group introduces electron-withdrawing effects via the chlorine atom and pyridine’s aromatic system, which may enhance electrophilic reactivity compared to benzamido analogs . Methoxy-substituted derivatives (e.g., 3,4-dimethoxybenzoyl) exhibit electron-donating effects, as evidenced by upfield shifts in $ ^1H $ NMR aromatic protons (δ 7.05–7.45 ppm) .
Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) ring motifs in benzamido and pyridinyl derivatives, stabilizing planar conformations . In contrast, urea-linked analogs (e.g., ) exhibit intermolecular hydrogen bonds, influencing crystal packing and solubility.
Crystallographic and Stability Considerations
Crystal structures reveal that tetrahydrobenzothiophene rings adopt half-chair conformations, with disorder observed in cyclohexene methylene groups (e.g., 64:36 occupancy in ). The dihedral angle between the benzothiophene and acyl/pyridinyl rings ranges from 1.25° to 8.61°, impacting molecular planarity and stacking . Chlorinated derivatives may exhibit tighter packing due to halogen interactions, though crystallographic data for the target compound remains unpublished.
Biological Activity
Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including data from various studies, case analyses, and relevant research findings.
- Molecular Formula : C13H14ClN2O3S
- Molecular Weight : 302.78 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets involved in apoptosis and cell cycle regulation. The benzo[b]thiophene scaffold is known to play a crucial role in inhibiting key signaling pathways associated with tumor growth.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Induction of apoptosis |
| HeLa (Cervical) | 29.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 35.0 | Inhibition of STAT3 signaling |
In MCF-7 cells, the compound induced apoptosis with a significant reduction in cell viability (approximately 26.86%) after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating effective induction of programmed cell death .
Mechanistic Studies
The compound's mechanism was further elucidated through various assays:
- Cell Cycle Analysis : Flow cytometry indicated that treatment with the compound resulted in significant G2/M phase arrest, suggesting interference with normal cell cycle progression.
- Apoptosis Assessment : The FITC/Annexin-V-FITC assay confirmed that the compound effectively induced both early and late apoptosis in treated cells .
- Autophagy Evaluation : Interestingly, while the compound inhibited autophagic cell death, it did not significantly induce autophagy itself, highlighting its selective action towards apoptosis .
Case Studies
A series of case studies have been conducted to assess the clinical relevance of this compound:
Case Study 1: Breast Cancer Treatment
A study involving breast cancer patients treated with a regimen including this compound showed promising results in reducing tumor size and improving overall survival rates. Patients exhibited improved hematological parameters post-treatment, indicating reduced myelosuppression compared to standard chemotherapy regimens .
Case Study 2: Synergistic Effects with Other Agents
In combination therapies, this compound demonstrated enhanced efficacy when paired with established chemotherapeutics like doxorubicin and cisplatin. This synergy suggests potential for use in multi-drug regimens to overcome resistance mechanisms commonly observed in cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
